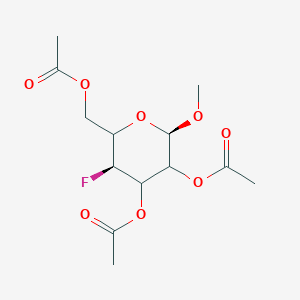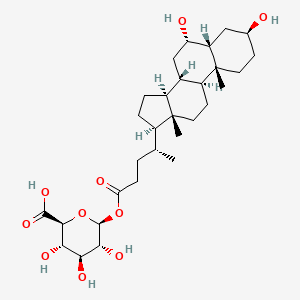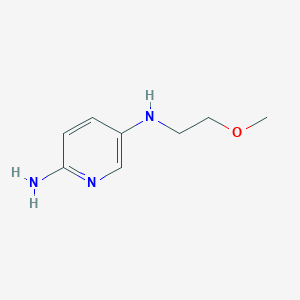
5-(2-Methoxyethylamino)pyridine-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethylamino)pyridine-2-amine is a chemical compound with the molecular formula C8H13N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethylamino)pyridine-2-amine typically involves the reaction of 2-chloropyridine with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of continuous flow reactors also reduces the need for extensive purification steps, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethylamino)pyridine-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the amino group.
Substitution: Alkylated or acylated derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(2-Methoxyethylamino)pyridine-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and as a building block in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethylamino)pyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A simpler derivative of pyridine with an amino group at the 2-position.
2-Methoxypyridine: A derivative with a methoxy group at the 2-position.
2-Amino-5-methoxypyridine: A compound with both amino and methoxy groups on the pyridine ring.
Uniqueness
5-(2-Methoxyethylamino)pyridine-2-amine is unique due to the presence of both the 2-methoxyethylamino group and the amino group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
5-N-(2-methoxyethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-10-7-2-3-8(9)11-6-7/h2-3,6,10H,4-5H2,1H3,(H2,9,11) |
Clave InChI |
RBLDNKGJSKNMKB-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=CN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



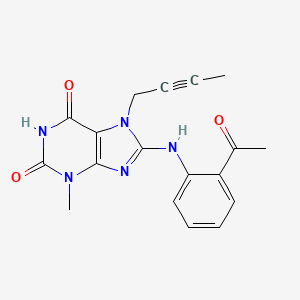
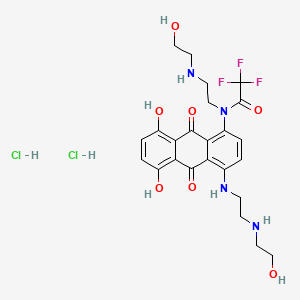
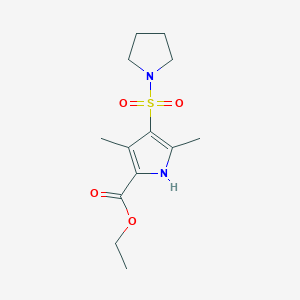


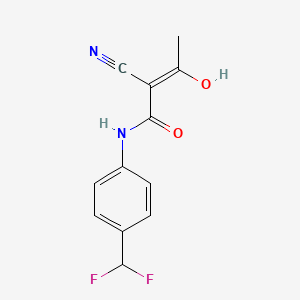

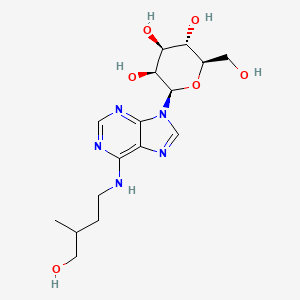
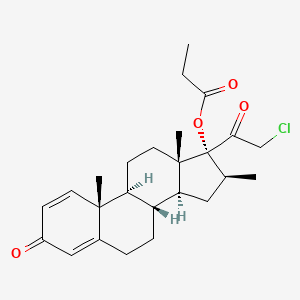

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
